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Introduction

5-Chloro-2-methylbenzyl alcohol is a halogenated aromatic alcohol that serves as a versatile
intermediate in organic synthesis. Its unique substitution pattern—a chloro group at the 5-
position and a methyl group at the 2-position of the benzyl alcohol core—offers distinct
reactivity and makes it a valuable building block in the design of complex molecules. This guide
provides a comprehensive overview of its chemical and physical properties, a plausible
synthetic route, expected spectroscopic characteristics, and safety considerations, designed to
empower researchers in pharmaceutical and material sciences. While this compound is noted
for its role as a precursor, publicly available data on its specific physical properties are limited,
necessitating a predictive and comparative approach based on well-characterized analogous
structures.[1][2]

Compound Identification and Core Properties

Proper identification is critical for regulatory compliance, procurement, and experimental
design.
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Identifier Value Source
(5-Chloro-2-

IUPAC Name N/A
methylphenyl)methanol
5-Chloro-2-methylbenzyl

Synonyms alcohol, 2-methyl-5- [1][3]
chlorobenzyl alcohol

CAS Number 58966-29-3 [1]I3]

Molecular Formula CsHoCIO [11[3]

Molecular Weight 156.61 g/mol [1][3]

Canonical SMILES CCl=C(C=C(Cc=Cc1)chco N/A

INChl Key

CLISNAPODOSINO-
UHFFFAOYSA-N

[3]

Physicochemical Properties

Experimental data for the primary physical properties of 5-chloro-2-methylbenzyl alcohol are

not widely reported in scientific literature or commercial databases.[1] The data presented

below are largely predictive or based on analogous compounds.
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Property

Value

Notes

Physical State

Solid (Predicted)

Based on the properties of

similar substituted benzyl

alcohols.

Melting Point Not available N/A
Boiling Point Not available N/A
Density Not available N/A

Expected to be soluble in

common organic solvents o o

N This is a general characteristic

Solubility (e.g., alcohols, ethers,

chlorinated solvents) and

sparingly soluble in water.

of benzyl alcohols.

Synthesis and Reactivity
Recommended Synthetic Pathway: Reduction of 5-
Chloro-2-methylbenzoic Acid

A reliable and high-yielding method for the synthesis of 5-chloro-2-methylbenzyl alcohol is the
reduction of its corresponding carboxylic acid, 5-chloro-2-methylbenzoic acid. Strong reducing

agents like lithium aluminum hydride (LiAlH4) are highly effective for this transformation,

converting the carboxylic acid directly to the primary alcohol.[4][5]

The workflow for this synthesis is outlined below.
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Caption: Synthetic workflow for 5-chloro-2-methylbenzyl alcohol.
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Detailed Experimental Protocol

Objective: To synthesize 5-chloro-2-methylbenzyl alcohol via the reduction of 5-chloro-2-
methylbenzoic acid using lithium aluminum hydride (LiAIHa4).

Materials:

5-Chloro-2-methylbenzoic acid

e Lithium aluminum hydride (LiAIH4)

o Anhydrous tetrahydrofuran (THF)

o Ethyl acetate

e Deionized water

e 10% Sodium hydroxide (NaOH) solution

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

o Hexane/Ethyl acetate solvent system

Procedure:

o Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlHa (1.2
equivalents) in anhydrous THF is prepared in a three-necked flask equipped with a dropping
funnel, reflux condenser, and magnetic stirrer. The flask is cooled to 0 °C in an ice bath.

» Addition of Substrate: 5-Chloro-2-methylbenzoic acid (1.0 equivalent) is dissolved in
anhydrous THF and added dropwise to the stirred LiAlH4 suspension via the dropping funnel.
The rate of addition is controlled to maintain a gentle reaction and prevent excessive
effervescence.

o Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and then gently refluxed for 2-4 hours to ensure complete reduction. The
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progress can be monitored by Thin Layer Chromatography (TLC).

o Workup (Quenching): The reaction is carefully quenched by cooling the flask back to 0 °C
and slowly adding ethyl acetate to consume excess LiAlHa4, followed by the sequential
dropwise addition of water and then a 10% NaOH solution. This procedure, known as the
Fieser workup, is designed to precipitate granular aluminum salts that are easily filtered.

« Filtration and Extraction: The resulting slurry is stirred for 30 minutes and then filtered
through a pad of Celite. The filter cake is washed thoroughly with THF or ethyl acetate. The
filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous
layer is extracted two more times with ethyl acetate.

 Purification: The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then
purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient
to yield pure 5-chloro-2-methylbenzyl alcohol.

Chemical Reactivity

As a primary benzyl alcohol, 5-chloro-2-methylbenzyl alcohol is expected to undergo reactions
typical of its class:

» Oxidation: It can be oxidized to the corresponding aldehyde (5-chloro-2-
methylbenzaldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC), or
further to the carboxylic acid (5-chloro-2-methylbenzoic acid) with stronger agents like
potassium permanganate (KMnOa).

« Esterification: It will react with carboxylic acids or their derivatives (e.g., acyl chlorides) under
appropriate conditions to form benzyl esters.

o Substitution: The hydroxyl group can be replaced by halides using reagents like SOCI: or
PBrs to form the corresponding benzyl halides, which are themselves valuable synthetic
intermediates.

Spectroscopic Characterization (Predicted)
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Due to the absence of published experimental spectra, this section outlines the expected
spectroscopic features based on the compound's structure and data from analogous
molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
e 'HNMR:

o Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic
region (approx. & 7.0-7.4 ppm). Due to the substitution pattern, they will likely present as a
complex multiplet or as distinct doublets and a doublet of doublets.

o Benzylic Protons (-CH20H, 2H): A singlet is expected around & 4.6-4.7 ppm. This singlet
may show coupling to the hydroxyl proton if not exchanged with a deuterated solvent.

o Methyl Protons (-CHs, 3H): A sharp singlet is anticipated in the upfield region, around &
2.3-2.4 ppm.

o Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is concentration and
solvent-dependent, typically appearing between & 1.5-3.0 ppm.

e 13C NMR:

o Aromatic Carbons (6C): Six distinct signals are expected in the range of & 125-140 ppm.
The carbon bearing the chloro group and the carbon bearing the methyl group will have
characteristic shifts.

o Benzylic Carbon (-CH20H, 1C): A signal around & 63-65 ppm is predicted.

o Methyl Carbon (-CHs, 1C): A signal in the upfield region, approximately & 18-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

e O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm~1, characteristic
of the hydroxyl group.[6]
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e C-H Stretch (Aromatic): Peaks appearing just above 3000 cm~1.[6]

e C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm~1 (2850-2960 cm™1),
corresponding to the methyl and methylene groups.[6]

e C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm~1 region.
e C-O Stretch: A strong band in the 1000-1250 cm~1 region, typical for a primary alcohol.

o C-CI Stretch: A band in the fingerprint region, typically between 600-800 cm~1.

Mass Spectrometry (MS)

Under electron ionization (El), the mass spectrum would be expected to show:

e Molecular lon (M*): A peak at m/z 156, corresponding to the molecular weight. The isotopic
pattern of chlorine (3>Cl and 3’Cl in an approximate 3:1 ratio) should result in a characteristic
M+2 peak at m/z 158 with about one-third the intensity of the M* peak.

o Key Fragments:

[e]

[M-H]* (m/z 155): Loss of a hydrogen atom.

o

[M-OH]* (m/z 139): Loss of the hydroxyl radical, a common fragmentation for benzyl
alcohols.

o

[M-CH20H]* (m/z 125): Loss of the hydroxymethyl radical.

[¢]

Tropylium-type ions: Rearrangement and fragmentation common to benzyl derivatives.

Applications in Research and Drug Development

5-Chloro-2-methylbenzyl alcohol is primarily utilized as an intermediate in multi-step organic
synthesis.[1][2] Its functional groups offer handles for further chemical modification, making it a
valuable precursor for:

e Pharmaceutical Synthesis: As a building block for creating more complex active
pharmaceutical ingredients (APIs). The specific substitution pattern can influence the steric
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and electronic properties of the final molecule, potentially affecting its biological activity.[2]

o Agrochemicals: It serves as a precursor in the development of novel pesticides and
herbicides.[2]

o Material Science: It can be incorporated into polymers or other materials where its aromatic
and halogenated structure may impart specific properties like flame retardancy or altered
refractive index.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-chloro-2-methylbenzyl alcohol is not readily
available, general precautions for substituted benzyl alcohols should be followed. These
compounds are typically classified as irritants.[7]

o General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with
skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including
safety goggles, gloves, and a lab coat.[7]

e First Aid:

o Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical
attention.[7]

o Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
o Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[7]

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.[7]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents.[7]

Conclusion

5-Chloro-2-methylbenzyl alcohol is a valuable chemical intermediate with significant potential in
various fields of chemical synthesis. While detailed experimental data on its physical properties
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are scarce, its identity is well-defined, and its chemical behavior can be confidently predicted
based on established principles of organic chemistry. The synthetic protocol provided herein
offers a clear and reliable pathway for its preparation, enabling researchers to access this
useful building block for their discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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